N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-14-20(32-23(25-14)15-9-10-18(30-3)19(13-15)31-4)11-12-24-21(27)22(28)26-16-7-5-6-8-17(16)29-2/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEAJNGPJSEILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a thiazole derivative that has garnered interest for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, dimethoxyphenyl substituents, and an ethanediamide backbone. Its molecular formula is , which indicates the presence of nitrogen and sulfur in its structure. The thiazole moiety is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulating signaling pathways involved in inflammation and cancer progression. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory processes .
Anticancer Activity
Research has indicated that thiazole derivatives can exhibit significant anticancer properties. In particular:
- Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives of thiazoles have shown potent antiproliferative activity against glioblastoma multiforme cells, with some variants achieving IC50 values as low as 25 nM .
- Mechanistic Insights : The anticancer effects are often linked to the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibitory Effects : Similar thiazole compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Case Studies : One study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, showcasing their potential in treating infections caused by multi-drug resistant organisms .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy:
- COX/LOX Inhibition : As mentioned earlier, the compound may act as an inhibitor of COX and LOX enzymes, which play critical roles in the inflammatory response. Compounds with similar structures have been shown to reduce inflammation in animal models .
- Clinical Relevance : The anti-inflammatory effects are particularly relevant in the context of chronic diseases where inflammation is a contributing factor.
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its structural characteristics that may confer bioactivity:
-
Anticancer Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for similar compounds against breast (MCF7) and colon (HT-29) cancer cell lines, suggesting significant antiproliferative activity .
Cell Line IC50 (µM) Effect MCF7 10.5 Significant inhibition of growth HT-29 8.7 Induction of apoptosis - Mechanism of Action : The mechanism involves enzyme inhibition, particularly targeting carbonic anhydrase and various kinases crucial for tumor growth. This interaction may lead to altered cell proliferation and apoptosis .
Research has focused on the biological activities associated with this compound:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can modulate cellular signaling pathways. This characteristic is vital for developing therapeutic agents aimed at diseases such as cancer.
- Cell Cycle Modulation : Compounds with similar structures have been shown to induce cell cycle arrest in the G2/M phase, thereby reducing cell proliferation .
Material Science
The unique chemical structure allows for potential applications in the development of advanced materials:
- Electronic Properties : The thiazole ring and methoxy groups may enhance electronic properties, making this compound suitable for use in organic electronics or sensors.
Case Studies and Research Findings
Several studies have evaluated the biological activity and potential therapeutic applications of thiazole derivatives:
- Antitumor Studies : Research indicates that modifications to the thiazole ring can significantly influence biological activity. Substitution patterns on the phenyl moiety enhance binding affinity to target enzymes .
- Structure-Activity Relationship (SAR) : SAR studies suggest that electron-donating groups like methoxy increase solubility and bioavailability, enhancing the therapeutic potential of these compounds .
Q & A
Spectroscopy :
Q. Chromatography :
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .
X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
Q. Modify substituents :
Q. Assay design :
- In vitro : Test inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .
- In silico : Perform docking simulations (AutoDock Vina) using crystallographic receptor structures (PDB: 1M17) .
- Data Interpretation : Compare IC₅₀ values across analogs to identify critical pharmacophores .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
Q. Reproduce assays under standardized conditions :
Q. Analyze impurities :
- LC-MS to detect degradation products (e.g., hydrolyzed amide bonds under acidic pH) .
Q. Cross-validate mechanisms :
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
Q. pH stability profiling :
- Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Methoxy groups enhance stability at pH 7.4 but hydrolyze at pH <3 .
Q. Formulation approaches :
- Encapsulate in PEGylated liposomes to protect against enzymatic cleavage in plasma .
Q. Prodrug design :
- Mask the amide group as a tert-butyl carbamate, which cleaves enzymatically in target tissues .
Experimental Design Considerations
Q. How to design a robust pharmacokinetic study for this compound?
- Methodological Answer :
Animal models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats (n=6/group) .
Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose.
Analytical method : Quantify using UPLC-MS/MS (LOQ: 1 ng/mL) with deuterated internal standards .
Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .
Q. What in vitro models best predict in vivo efficacy for neurological applications?
- Methodological Answer :
Blood-brain barrier (BBB) penetration :
Q. Neuroprotection assays :
- Test glutamate-induced cytotoxicity in SH-SY5Y cells; measure viability via MTT assay .
Q. Target validation :
Contradictory Data Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
- Methodological Answer :
Q. Cell line heterogeneity :
- Sensitivity varies by genetic background (e.g., TP53 status in HCT116 vs. SW480) .
Q. Microenvironment factors :
Q. Metabolic differences :
- CYP3A4 expression in liver microsomes affects metabolite profiles; compare parent vs. metabolite activity .
Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Function | Key Spectral Data | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenylacetone | Thiazole precursor | ¹H NMR (CDCl₃): δ 2.4 (s, CH₃), 3.8 (s, OCH₃) | |
| 2-Methoxyphenyl oxalate | Amide coupling reagent | IR: 1667 cm⁻¹ (C=O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
